molecular formula C10H12O2 B3021601 4-(Cyclopropylmethoxy)phenol CAS No. 63659-24-5

4-(Cyclopropylmethoxy)phenol

Cat. No. B3021601
CAS RN: 63659-24-5
M. Wt: 164.2 g/mol
InChI Key: QEFZFASAZLTLEU-UHFFFAOYSA-N
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Description

“4-(Cyclopropylmethoxy)phenol” is a chemical compound with the molecular formula C10H12O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

A process for preparing 4-[2-(cyclopropyl methoxy)ethyl) phenol from P-chlorophenol includes such steps as phenohydroxy protecting, Grignard reacting, etherifying and hydrolyzing for removing .


Molecular Structure Analysis

The molecular structure of “4-(Cyclopropylmethoxy)phenol” is characterized by a molecular weight of 164.20 g/mol . The InChI code for the compound is InChI=1S/C10H12O2/c11-9-3-5-10 (6-4-9)12-7-8-1-2-8/h3-6,8,11H,1-2,7H2 .


Physical And Chemical Properties Analysis

“4-(Cyclopropylmethoxy)phenol” has a molecular weight of 164.2 g/mol . It is a powder with a melting point of 49-52 degrees Celsius . The compound has a storage temperature of room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Evaluation in Pharmacology : 4-(Cyclopropylmethoxy)phenol derivatives, such as N-cyclopropylmethyl-4,14-dimethoxymorphinan, have been synthesized and evaluated for their pharmacological properties. These derivatives showed varying levels of agonism and antagonist activity at opioid receptors (Schmidhammer, Jennewein, & Smith, 1991).

Chemical Synthesis and Mechanism

  • Mechanism of Intramolecular Reactions : Investigations into the reactions of specific carbene complexes with alkynes led to the production of phenol products, including those related to 4-(Cyclopropylmethoxy)phenol (Anderson et al., 1993).
  • Selective Synthesis Using Cyclodextrins : Cyclodextrins have been used in the selective synthesis of 4-(Hydroxymethyl)phenol from phenol, showcasing the utility of 4-(Cyclopropylmethoxy)phenol derivatives in chemical modifications (Morozumi, Uetsuka, Komiyama, & Pitha, 1991).

Molecular Docking and Quantum Chemical Calculations

  • Computational Studies : The molecular structure and spectroscopic data of related compounds have been analyzed using density functional theory, providing insights into their chemical behavior (Viji et al., 2020).

Environmental and Biological Studies

  • Endocrine-Disrupting Studies : Synthesized nonylphenol isomers, related to 4-(Cyclopropylmethoxy)phenol, were used for biological and environmental studies focusing on their endocrine-disrupting properties (Boehme et al., 2010).

Oxidation Mechanisms and Catalysis

  • Oxidation in Rhodococcus sp. : The oxidation mechanism of 4-Nitrophenol by Rhodococcus sp. offers insights into how similar phenol compounds, like 4-(Cyclopropylmethoxy)phenol, might undergo biochemical transformations (Takeo et al., 2008).

Spectroscopic and Electrochemical Analysis

  • Spectroscopic Investigations : Studies on 2-methoxy-4(phenyliminomethyl)phenol, which shares similarities with 4-(Cyclopropylmethoxy)phenol, help in understanding the spectroscopic properties and potential applications of such compounds (Hijas et al., 2018).

Safety And Hazards

The safety information for “4-(Cyclopropylmethoxy)phenol” includes hazard statements H302, H315, H319, and H335 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

4-(cyclopropylmethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,11H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFZFASAZLTLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548487
Record name 4-(Cyclopropylmethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethoxy)phenol

CAS RN

63659-24-5
Record name 4-(Cyclopropylmethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(cyclopropylmethoxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 11.0 g of hydroquinone, 80 ml of isopropanol, 4.1 g of sodium hydroxide in 4.5 ml water, 9.9 g of cyclopropylmethyl chloride and 0.5 g of potassium iodide is stirred under reflux for 12 hours. The solvent is evaporated and the residue is extracted with ether. The ether extract is washed successively with water, sodium bicarbonate solution, dilute sodium bisulfite solution, water and sodium chloride solution and dried. The crude product obtained after evaporation of solvent is purified by preparative chromatography on silica gel, using first toluene and then toluene-ethyl acetate (90:5 to 85:15) as eluent to yield p-(cyclopropylmethoxy)-phenol, m.p. 49°-52°.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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